1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione
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Overview
Description
1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and phenyl-substituted precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and time .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate
- 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole .
Uniqueness
1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is unique due to its specific structural features, such as the presence of both thieno and imidazole rings, which contribute to its distinct chemical and biological properties .
Biological Activity
The compound 1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione , often referred to as U-51754 , is a member of the thienoimidazole family. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of U-51754 is C17H18N2S, and its structural characteristics include a thieno[3,4-d]imidazole core with a sulfanylidene functional group. The presence of the dimethylphenyl and phenyl substituents contributes to its biological activity.
Biological Activities
U-51754 has been studied for several biological activities:
- Anticonvulsant Activity : Research indicates that U-51754 exhibits significant anticonvulsant properties. In a study involving rodent models, the compound was shown to reduce seizure activity effectively, suggesting its potential as a therapeutic agent for epilepsy .
- Antimicrobial Properties : Preliminary studies have demonstrated that U-51754 possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .
The biological effects of U-51754 can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : U-51754 may act as an enzyme inhibitor, affecting metabolic pathways linked to disease processes.
- Receptor Modulation : The compound potentially interacts with neurotransmitter receptors, influencing neuronal excitability and signaling pathways related to seizure activity.
Research Findings and Case Studies
Several studies have explored the biological activity of U-51754:
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-13-8-14(2)10-16(9-13)21-18-12-25(22,23)11-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKOVISJDQDHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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